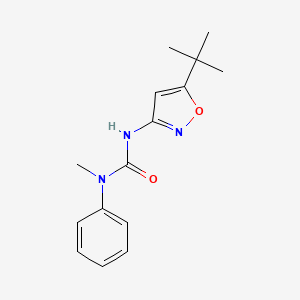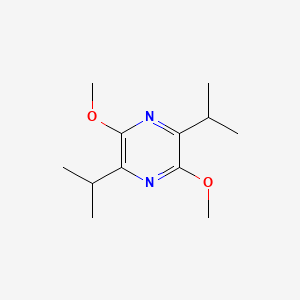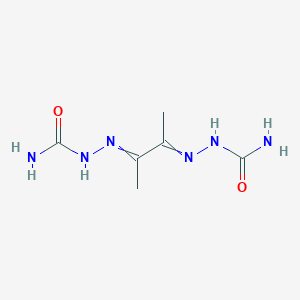
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate is a benzimidazole derivative. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives . For Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate, the process may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of ethyl (5-amino-1-ethyl-1H-benzimidazol-2-yl)acetate.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate involves its interaction with biological macromolecules:
Comparaison Avec Des Composés Similaires
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison:
- Ethyl (5-chloro-1-ethyl-1H-benzimidazol-2-yl)acetate is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity .
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate lacks the chlorine atom, which may result in different chemical and biological properties .
- 5,6-Dimethylbenzimidazole and 2-Aminobenzimidazole are structurally similar but differ in their substitution patterns, leading to variations in their applications and effectiveness .
Propriétés
Numéro CAS |
55868-51-4 |
|---|---|
Formule moléculaire |
C13H15ClN2O2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
ethyl 2-(5-chloro-1-ethylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-16-11-6-5-9(14)7-10(11)15-12(16)8-13(17)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
NRDNBQBJBCRFLP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Cl)N=C1CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)


![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)



![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)


![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)

